molecular formula C15H21ClN2O5 B2454661 tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate CAS No. 1823319-96-5

tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2454661
CAS No.: 1823319-96-5
M. Wt: 344.79
InChI Key: ZHKYAIAABVMKGQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloro-substituted aromatic ring, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

tert-butyl N-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5/c1-15(2,3)23-14(20)17-8-13(19)18-10-7-11(21-4)9(16)6-12(10)22-5/h6-7H,8H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKYAIAABVMKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic ring.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a transition metal catalyst.

Major Products:

    Oxidation: Products include quinones or hydroxylated derivatives.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the nucleophile used, such as substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound can be used to study enzyme inhibition and protein interactions due to its carbamate group, which can form covalent bonds with active site residues.

Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate involves the formation of covalent bonds with target molecules. The carbamate group can react with nucleophilic residues in proteins, leading to enzyme inhibition. The aromatic ring and its substituents can interact with hydrophobic pockets in target proteins, enhancing binding affinity .

Comparison with Similar Compounds

  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl N-(2-chloro-5-fluorophenyl)carbamate
  • tert-Butyl N-(4-iodophenyl)carbamate

Comparison:

  • tert-Butyl N-(benzyloxy)carbamate: Similar in structure but with a benzyloxy group instead of the chloro-dimethoxyphenyl group. It has different reactivity and applications.
  • tert-Butyl N-(2-chloro-5-fluorophenyl)carbamate: Contains a fluorine atom, which can alter its electronic properties and reactivity.
  • tert-Butyl N-(4-iodophenyl)carbamate: The presence of an iodine atom makes it suitable for use in radiolabeling and imaging studies.

The uniqueness of tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

Tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H18ClN2O4
  • Molecular Weight : 302.75 g/mol
  • CAS Number : 1824025-38-8

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : Some studies suggest that these compounds can mitigate oxidative stress by reducing free radicals in cellular environments .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of similar carbamate derivatives on astrocytes exposed to amyloid beta (Aβ) peptides. The results showed significant protection against cell death and improved cell viability when treated with these compounds .
    TreatmentCell Viability (%)
    Control100
    Aβ Treatment43.78
    Aβ + M4 Compound62.98
  • In Vivo Studies : In vivo models demonstrated that compounds with structural similarities to this compound could reduce oxidative stress markers like malondialdehyde (MDA) in brain homogenates when compared to untreated controls .

Pharmacological Investigations

Pharmacological studies have indicated that carbamate derivatives can selectively inhibit cancer cell growth while sparing non-tumorigenic cells. For instance, certain derivatives exhibited potent growth inhibition at concentrations as low as 10 µM in tumorigenic murine liver cell lines without affecting healthy cells .

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